molecular formula C27H37N3O B14699956 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20771-50-0

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B14699956
CAS No.: 20771-50-0
M. Wt: 419.6 g/mol
InChI Key: YVTLOAPSCLUSRQ-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that belongs to the class of tetrahydroindoles. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. One common method starts with the commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These starting materials undergo a Fischer indolization reaction to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate

Chemical Reactions Analysis

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of this compound in the active site, providing insights into its mechanism of action.

Comparison with Similar Compounds

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives. These compounds share a similar core structure but differ in the substituents attached to the indole ring. The unique combination of heptyl, methoxy, and pyridyl groups in the compound of interest contributes to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

20771-50-0

Molecular Formula

C27H37N3O

Molecular Weight

419.6 g/mol

IUPAC Name

2-heptyl-8-methoxy-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C27H37N3O/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-23(31-3)11-12-26(24)30(27)17-13-22-10-9-21(2)28-19-22/h9-12,18-19H,4-8,13-17,20H2,1-3H3

InChI Key

YVTLOAPSCLUSRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)OC

Origin of Product

United States

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